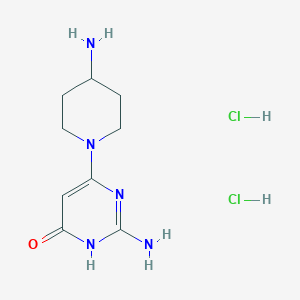
2,4-Dichloro-1-isopropylbenzene
Vue d'ensemble
Description
2,4-Dichloro-1-isopropylbenzene is an organic chemical compound that belongs to the family of chlorobenzene derivatives. It has a CAS Number of 65432-03-3 and a molecular weight of 189.08 .
Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-1-isopropylbenzene is C9H10Cl2 . The Inchi Code is 1S/C9H10Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dichloro-1-isopropylbenzene are not detailed in the available resources, it can be inferred that like other benzene derivatives, it may undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
2,4-Dichloro-1-isopropylbenzene is a liquid .Applications De Recherche Scientifique
Organic Synthesis and Chemical Applications
Intermediate for Synthesizing Pharmaceuticals : 2,4-Dichlorofluorobenzene, closely related to 2,4-Dichloro-1-isopropylbenzene, is highlighted as an important intermediate for the synthesis of broad-spectrum antibiotics like ciprofloxacin. The increased demand for ciprofloxacin globally has spurred the development of new, more efficient synthesis routes for 2,4-Dichlorofluorobenzene, showcasing its importance in the pharmaceutical industry (Wang Guo-xi, 2004).
Sensing Applications : Research into the synthesis of 1,4-Diarylpentiptycenes from 1,4-dichloro-2,5-diarylbenzene derivatives, which could be related to the chemical behavior of 2,4-Dichloro-1-isopropylbenzene, has been shown to have potential applications in the sensing of explosives. This indicates the role of dichlorobenzene derivatives in developing materials for security and detection technologies (G. Zyryanov, Manuel A. Palacios, P. Anzenbacher, 2008).
Environmental and Analytical Chemistry
- Biodegradation Studies : The biodegradability of herbicides, including those structurally similar to 2,4-Dichloro-1-isopropylbenzene, was studied in sequencing batch reactors, offering insights into the environmental fate and treatment of halogenated organic compounds. Such studies are crucial for understanding the degradation pathways and designing effective wastewater treatment processes (E. Celis, P. Elefsiniotis, N. Singhal, 2008).
Material Science
- Catalysis and Material Synthesis : Investigations into the use of Al-MCM-41 molecular sieves for the ethylation of isopropylbenzene with diethyl carbonate demonstrate the role of catalysts in directing chemical reactions towards desired products. This research not only provides insights into the selectivity and efficiency of catalysts but also into the synthesis of new materials and chemicals (S. Udayakumar, A. Pandurangan, P. K. Sinha, 2005).
Propriétés
IUPAC Name |
2,4-dichloro-1-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEAFTDKXQTDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-isopropylbenzene | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














